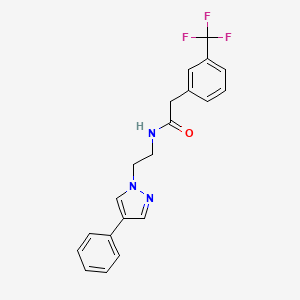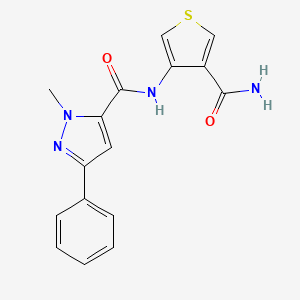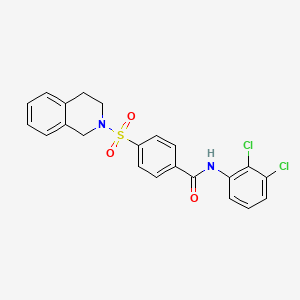
N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide and related compounds have been extensively studied for their synthesis and characterization, revealing diverse chemical properties and potential applications in material science. For instance, the synthesis and characterization of soluble polymides from related polyimide-forming monomers show that these compounds are highly thermally stable, capable of forming transparent, tough, and flexible films, highlighting their potential in creating advanced materials with specific desired properties (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of compounds structurally related to N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide. These investigations reveal that such compounds can exhibit moderate to excellent activities against a range of bacterial and fungal strains. For example, compounds synthesized and characterized for their antibacterial and antifungal activity have shown significant potential, offering a promising avenue for developing new antimicrobial agents (Patel & Shaikh, 2011; Rajput & Sharma, 2021).
Pharmacological Potential
Research on the pharmacological potential of related compounds, including their binding affinity to peripheral benzodiazepine receptors, suggests significant implications for medical science, particularly in the diagnosis and treatment of various conditions. For instance, the synthesis and evaluation of iodinated analogs for mapping peripheral-type benzodiazepine receptors in the heart indicate these compounds' potential as radiotracers, useful in non-invasive medical imaging techniques such as PET scans (Gildersleeve et al., 1996).
Analgesic Activity
The exploration of analgesic activity in new pyrazoles and triazoles bearing related moieties demonstrates the potential therapeutic uses of these compounds. This research direction highlights the possibility of discovering novel pain management drugs, contributing to the ongoing efforts to expand the pharmacopeia with more effective and safer analgesic options (Saad, Osman, & Moustafa, 2011).
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3S/c23-19-6-3-7-20(21(19)24)25-22(27)16-8-10-18(11-9-16)30(28,29)26-13-12-15-4-1-2-5-17(15)14-26/h1-11H,12-14H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYSEPTMFBOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

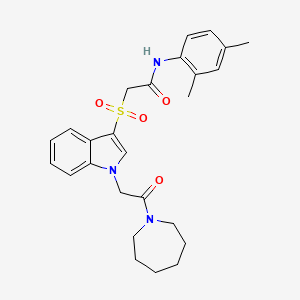

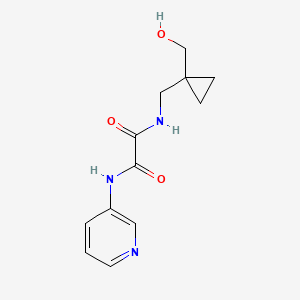
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
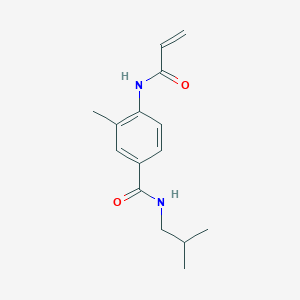

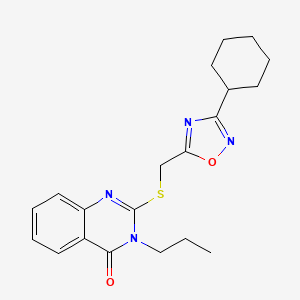

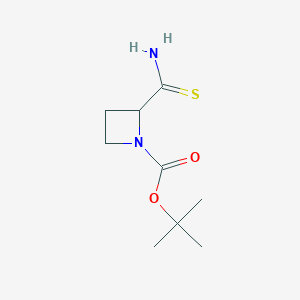
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)
